Hexaethyldisiloxane

Descripción

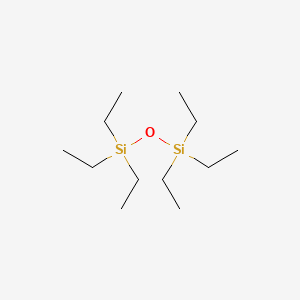

Structure

3D Structure

Propiedades

IUPAC Name |

triethyl(triethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30OSi2/c1-7-14(8-2,9-3)13-15(10-4,11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILBTFWIBAOWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)O[Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061362 | |

| Record name | Hexaethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-49-0 | |

| Record name | Hexaethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8VL2C7PE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexaethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Hexaethyldisiloxane (CAS No. 994-49-0). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a pharmaceutical intermediate or in other applications requiring a thorough understanding of its physical characteristics.[1][2] This document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for these experimental processes.

Core Physical Properties

This compound is a clear, colorless to pale yellow liquid organosilicon compound.[3][4] It is characterized by its insolubility in water and its role as a pharmaceutical intermediate.[1][2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Units | Conditions |

| Molecular Weight | 246.54 | g/mol | |

| Boiling Point | 231 - 234.5 | °C | at 760 mmHg |

| Melting Point | -115 | °C | |

| Density | 0.84 - 0.859 | g/mL | at 20°C or 25°C |

| Kinematic Viscosity | 2.35 | cSt | at 20°C |

| Refractive Index | 1.4320 - 1.4350 | at 20°C | |

| Vapor Pressure | 1 | mmHg | at 60°C |

| Flash Point | 76 - 87 | °C | |

| Solubility | Insoluble | in water |

Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10][11]

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on internationally recognized standards to ensure accuracy and reproducibility.

2.1. Boiling Point Determination (Adapted from OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.

-

Apparatus: A suitable apparatus consists of a heating vessel, a thermometer or thermocouple for temperature measurement, and a device to detect the onset of boiling, such as an ebulliometer or a dynamic vapor pressure apparatus.

-

Procedure:

-

A sample of this compound is placed in the heating vessel.

-

The sample is heated at a steady rate with constant stirring.

-

The temperature at which continuous and vigorous boiling is observed is recorded as the boiling point.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

-

2.2. Melting Point Determination (Adapted from USP <741>)

The melting point is the temperature at which the substance transitions from a solid to a liquid state.

-

Apparatus: A capillary melting point apparatus is used, consisting of a heated block and a calibrated thermometer or digital temperature sensor.

-

Procedure:

-

A small, dried sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point.

-

2.3. Density Determination (Adapted from ASTM D4052)

Density is the mass per unit volume of a substance.

-

Apparatus: A digital density meter, which utilizes an oscillating U-tube, is employed for this measurement.

-

Procedure:

-

The digital density meter is calibrated using a certified reference standard.

-

A sample of this compound is introduced into the oscillating U-tube of the calibrated meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass.

-

This frequency change is used to calculate and display the density of the liquid at the test temperature.

-

2.4. Kinematic Viscosity Determination (Adapted from ASTM D445)

Kinematic viscosity is the measure of a fluid's internal resistance to flow under gravitational forces.

-

Apparatus: A calibrated glass capillary viscometer is used, placed in a constant temperature bath.

-

Procedure:

-

A volume of this compound is introduced into the viscometer.

-

The viscometer is allowed to equilibrate to the test temperature in the constant temperature bath.

-

The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

2.5. Refractive Index Determination (Adapted from ASTM D1218)

The refractive index is a measure of how light propagates through a substance.

-

Apparatus: A calibrated refractometer, either manual (Abbe type) or digital, is used.

-

Procedure:

-

A small drop of this compound is placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read directly from the instrument's scale or digital display.

-

The measurement is performed at a controlled temperature, typically 20°C.

-

2.6. Vapor Pressure Determination (Adapted from ASTM D2879)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Apparatus: An isoteniscope is used, which consists of a sample bulb connected to a manometer and a pressure-measuring device.

-

Procedure:

-

A sample of this compound is placed in the isoteniscope.

-

Dissolved and entrained gases are removed from the sample.

-

The isoteniscope is heated to the desired temperature in a controlled temperature bath.

-

The vapor pressure of the sample at that temperature is determined by measuring the pressure required to balance the manometer.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for Determining Physical Properties of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. matestlabs.com [matestlabs.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. standards.iteh.ai [standards.iteh.ai]

Hexaethyldisiloxane CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on the chemical compound Hexaethyldisiloxane, with a focus on its fundamental properties.

Chemical Identity and Properties

This compound is a chemical compound classified as a siloxane.[1] It is also known by other names including 1,1,1,3,3,3-Hexaethyldisiloxane, Bis(triethylsilyl) ether, and triethyl(triethylsilyloxy)silane.[1][2][3] The compound's key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 994-49-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C12H30OSi2 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 246.54 g/mol | [1][2][3][4][5][7][8] |

| Appearance | Transparent/Colorless to light yellow liquid | [1][3] |

| Density | 0.84 g/mL to 0.844 g/mL | [1][2][3] |

| Melting Point | -115 °C | [1][2][3][6] |

| Boiling Point | 231 °C - 234.5 °C | [1][2][3][6] |

| Flash Point | 77 °C - 87 °C | [1][2][3][6] |

| Refractive Index | 1.433 | [1][2][3] |

| Water Solubility | Not miscible or difficult to mix with water | [2][3][5] |

| InChI Key | WILBTFWIBAOWLN-UHFFFAOYSA-N | [1][3][4][5][8] |

Experimental Data and Protocols

Currently, publicly available literature does not detail specific biological signaling pathways or extensive drug development experimental protocols directly involving this compound. Its primary documented use is as a pharmaceutical intermediate.[2][3] Researchers interested in the application of this compound would likely need to develop bespoke experimental plans based on their specific research objectives.

A general workflow for the characterization of a chemical compound like this compound is outlined in the diagram below. This process illustrates the logical progression from initial identification to further investigation of its properties.

Safety and Handling

This compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this chemical, and it should be stored in a dry, room-temperature environment in a sealed container.[2][3] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cas 994-49-0,this compound | lookchem [lookchem.com]

- 3. This compound | 994-49-0 [chemicalbook.com]

- 4. 1,1,1,3,3,3-Hexaethyldisiloxane | 994-49-0 [sigmaaldrich.com]

- 5. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | CAS#:994-49-0 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 994-49-0 [m.chemicalbook.com]

- 8. This compound | C12H30OSi2 | CID 70442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis and Purification of Hexaethyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of hexaethyldisiloxane, a valuable organosilicon compound utilized in various scientific and industrial applications. This document details the prevalent synthetic methodologies, purification protocols, and analytical characterization, with a focus on providing actionable information for laboratory and developmental settings.

Introduction

This compound, with the chemical formula C12H30OSi2, is a colorless liquid characterized by a central siloxane bond (Si-O-Si) flanked by two triethylsilyl groups. Its chemical inertness, thermal stability, and hydrophobic nature make it a versatile intermediate and building block in organic and materials chemistry. Applications range from its use in the synthesis of more complex organosilicon compounds to its role as a component in specialty lubricants and hydraulic fluids. This guide will focus on the practical aspects of its preparation and purification, ensuring a high degree of purity essential for research and development applications.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the hydrolysis of triethylchlorosilane. This reaction proceeds via the formation of a transient triethylsilanol intermediate, which then undergoes condensation to yield the final disiloxane product. An alternative, high-yield method involves the cobalt-catalyzed dehydrogenative coupling of triethylsilane and water.

Synthesis via Hydrolysis of Triethylchlorosilane

This method is widely employed due to the ready availability of the starting material and the simplicity of the reaction setup. The overall reaction is as follows:

2 (C2H5)3SiCl + H2O → [(C2H5)3Si]2O + 2 HCl

Experimental Protocol:

A detailed, step-by-step experimental protocol for this synthesis is provided below.

-

Materials:

-

Triethylchlorosilane ((C2H5)3SiCl)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for purification)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of triethylchlorosilane in an inert organic solvent such as diethyl ether.

-

Cool the flask in an ice bath to moderate the reaction temperature.

-

Slowly add a stoichiometric amount of deionized water to the stirred solution of triethylchlorosilane via the dropping funnel. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash it sequentially with water and a saturated sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.

-

Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

The crude this compound is then purified by fractional distillation.

-

Cobalt-Catalyzed Synthesis

A more recent and high-yielding method involves the use of a cobalt catalyst for the dehydrogenative coupling of triethylsilane with water. This method offers excellent yields under mild conditions.[1]

Experimental Protocol:

-

Materials:

-

Triethylsilane ((C2H5)3SiH)

-

Degassed water

-

Cobalt catalyst (as specified in the literature)[1]

-

Potassium tert-butoxide (KOtBu)

-

Dioxane (solvent)

-

-

Procedure:

-

To an oven-dried Schlenk tube under a nitrogen atmosphere, add the cobalt catalyst, potassium tert-butoxide, and dioxane. Stir the mixture for 10 minutes at room temperature.[1]

-

Add triethylsilane to the reaction mixture.[1]

-

Add degassed water and stir the reaction mixture at 60 °C in a preheated oil bath for two hours.[1]

-

After cooling the reaction mixture to room temperature, the solvent is evaporated under vacuum.[1]

-

The pure product can be isolated by column chromatography on silica gel.[1]

-

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual solvent. Fractional distillation is the most effective method for obtaining high-purity this compound.

Experimental Protocol: Fractional Distillation

-

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (optional, for reduced pressure distillation)

-

-

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Place the crude this compound in the distillation flask with a few boiling chips.

-

Begin heating the flask gently.

-

Collect the fraction that distills at the boiling point of this compound. The boiling point at atmospheric pressure is approximately 231-234 °C. For sensitive applications or to avoid potential decomposition, distillation under reduced pressure is recommended.

-

Monitor the temperature at the head of the column. A stable temperature during distillation indicates the collection of a pure fraction.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and properties of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Synthesis Method | Starting Materials | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hydrolysis | Triethylchlorosilane, Water | None | Diethyl ether | 0 to RT | 1-2 | Typically moderate to high | General Method |

| Cobalt-Catalyzed | Triethylsilane, Water | Cobalt Complex | Dioxane | 60 | 2 | 94 | [1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C12H30OSi2 | |

| Molecular Weight | 246.54 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 231-234 °C @ 760 mmHg | |

| Density | ~0.844 g/mL | |

| Refractive Index | ~1.434 | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 0.98-0.94 (t, 18H, J = 8 Hz, CH₃), 0.57-0.52 (q, 12H, J = 4 Hz, CH₂-Si) | [1] |

| ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) | 7.4 (CH₃), 6.8 (CH₂-Si) | [1] |

Mandatory Visualizations

Synthesis of this compound via Hydrolysis

Caption: Hydrolysis of triethylchlorosilane to this compound.

Purification Workflow for this compound

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Safe Handling of Hexaethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for hexaethyldisiloxane (CAS No. 994-49-0). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this chemical compound.

Chemical and Physical Properties

This compound is a combustible liquid organosiloxane.[1][2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for assessing potential hazards and implementing appropriate safety measures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H30OSi2 | [2][3] |

| Molecular Weight | 246.54 g/mol | [3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | No information available | [5] |

| Boiling Point | 231 °C (447.8 °F) | [5] |

| Melting Point | -115 °C (-175 °F) | [5] |

| Flash Point | 87 °C (188.6 °F) | [6] |

| Density | 0.844 g/cm³ | [7] |

| Water Solubility | Immiscible | [5] |

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is also associated with skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source:[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe vapor or mist.[1]

-

Ensure adequate ventilation in the work area.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][8]

-

Use non-sparking tools.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Handle in accordance with good industrial hygiene and safety practices.[8]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Store away from heat, sparks, and open flames.[1]

-

Incompatible with oxidizing agents and peroxides.[1]

A logical workflow for the safe handling of this compound is illustrated in the following diagram.

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side-shields or chemical goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[9] |

| Hands | Protective gloves | Neoprene or nitrile rubber gloves are recommended.[1] |

| Skin | Protective clothing | Long-sleeved clothing.[8] |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[9] |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[9] |

| Eye Contact | Rinse with pure water for at least 15 minutes.[9] Seek immediate medical attention.[8] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] |

The logical flow of actions in an emergency is depicted in the diagram below.

References

- 1. Closed-chamber inhalation pharmacokinetic studies with hexamethyldisiloxane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. This compound | C12H30OSi2 | CID 70442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 994-49-0 [chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. Istanbul University Press [iupress.istanbul.edu.tr]

- 7. This compound CAS#: 994-49-0 [m.chemicalbook.com]

- 8. Metabolites of hexamethyldisiloxane and decamethylcyclopentasiloxane in Fischer 344 rat urine--a comparison of a linear and a cyclic siloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biocatalytic Transformations of Silicon—the Other Group 14 Element - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexaethyldisiloxane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethyldisiloxane (C12H30OSi2) is an organosilicon compound with applications as a pharmaceutical intermediate.[1][2][3] Its utility in various synthetic and formulation processes necessitates a thorough understanding of its solubility in common organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addresses the current gap in publicly available quantitative data, and offers a detailed experimental protocol for its determination.

Due to a lack of specific quantitative solubility data for this compound in readily available chemical literature and databases, this guide presents a qualitative solubility profile based on established chemical principles and data for analogous compounds. Furthermore, a detailed experimental workflow is provided for researchers to quantitatively determine the solubility or miscibility of this compound in various solvents.

Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant for predicting the solubility of this compound. As a nonpolar molecule, it is expected to be soluble in nonpolar organic solvents and less soluble in polar solvents. The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on the behavior of similar siloxane compounds like hexamethyldisiloxane and hexavinyldisiloxane.[4][5]

| Solvent | Solvent Type | Predicted Solubility |

| Hexane | Nonpolar, Aliphatic | Miscible |

| Toluene | Nonpolar, Aromatic | Miscible |

| Ethyl Acetate | Moderately Polar | Soluble |

| Acetone | Polar, Aprotic | Sparingly Soluble |

| Ethanol | Polar, Protic | Sparingly Soluble |

| Methanol | Polar, Protic | Insoluble |

Disclaimer: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following protocol details a standard laboratory method for the quantitative determination of the miscibility of a liquid solute (this compound) in a liquid solvent at a specified temperature.

Objective: To determine if this compound is miscible, partially miscible, or immiscible in common organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)

-

Calibrated pipettes or syringes

-

Scintillation vials or test tubes with secure caps

-

Vortex mixer

-

Constant temperature bath or incubator

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination. Work in a well-ventilated fume hood, as many organic solvents are volatile and may be flammable.

-

Solvent Addition: Into a series of labeled vials, pipette a fixed volume (e.g., 2 mL) of each organic solvent to be tested.

-

Solute Addition: To each vial containing the solvent, add a specific volume of this compound. It is recommended to test a range of volume ratios, for example:

-

1:9 (0.2 mL this compound to 1.8 mL solvent)

-

1:3 (0.5 mL this compound to 1.5 mL solvent)

-

1:1 (1 mL this compound to 1 mL solvent)

-

3:1 (1.5 mL this compound to 0.5 mL solvent)

-

9:1 (1.8 mL this compound to 0.2 mL solvent)

-

-

Mixing: Securely cap each vial and vortex for 1-2 minutes to ensure thorough mixing of the two liquids.

-

Equilibration: Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C) and allow them to equilibrate for at least 30 minutes. This ensures that the solubility is determined at a stable and recorded temperature.

-

Observation: After equilibration, remove each vial from the bath and visually inspect it against a light source.

-

Miscible: The mixture will be a single, clear, homogeneous phase with no visible interface between the two liquids.

-

Immiscible: The mixture will separate into two distinct layers, often with a visible meniscus between them. The mixture may appear cloudy or form an emulsion upon shaking, which will then separate upon standing.

-

Partially Miscible: A single phase may be observed at some volume ratios, while two phases are present at other ratios. The concentration at which the mixture transitions from a single phase to two phases represents the solubility limit.

-

-

Data Recording: Record the observations for each solvent and each volume ratio in a structured table.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the miscibility of this compound in a given solvent.

Caption: Experimental workflow for determining the miscibility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not widely published, a qualitative assessment based on its molecular structure suggests it is likely miscible with nonpolar solvents and has limited solubility in polar solvents. For drug development and research applications requiring precise solubility data, the provided experimental protocol offers a robust method for its determination. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling them to make informed decisions regarding solvent selection and to generate the necessary quantitative data for their specific applications.

References

Technical Guide: ¹H and ¹³C NMR Spectral Data of Hexaethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for hexaethyldisiloxane. The information is presented in a structured format to facilitate easy reference and comparison for researchers and professionals in drug development and chemical analysis.

¹H and ¹³C NMR Spectral Data

The NMR spectral data for this compound has been acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm. The data presented here is a compilation from verified sources.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH₃ (Methyl) | 0.96 | Triplet (t) | 8.0 | 18H |

| -CH₂-Si (Methylene) | 0.55 | Quartet (q) | 4.0* | 12H |

Note: The reported coupling constant of 4.0 Hz for the methylene quartet is noted as potentially atypical for a standard ethyl group and may be subject to second-order effects or experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| -CH₃ (Methyl) | 7.40 |

| -CH₂-Si (Methylene) | 6.25 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte: this compound (minimum 98% purity).

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

Procedure:

-

Accurately weigh the this compound into a clean, dry vial.

-

Add the deuterated solvent using a calibrated pipette.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single pulse (zg30 or similar)

-

Number of Scans: 16 to 32

-

Relaxation Delay (d1): 1.0 - 2.0 seconds

-

Acquisition Time (aq): 3 - 4 seconds

-

Spectral Width (sw): 16 ppm (centered around 4-5 ppm)

-

Temperature: 298 K

For ¹³C{¹H} NMR Spectroscopy:

-

Spectrometer Frequency: 100.6 MHz

-

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

-

Number of Scans: 1024 to 2048 (or more, depending on desired signal-to-noise)

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time (aq): 1.0 - 1.5 seconds

-

Spectral Width (sw): 200 ppm (centered around 100 ppm)

-

Decoupling: Broadband proton decoupling during acquisition.

-

Temperature: 298 K

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound, with the chemically equivalent protons and carbons labeled to correspond with the NMR data tables.

Molecular structure of this compound with NMR signal assignments.

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Hexaethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of hexaethyldisiloxane. It details the characteristic vibrational modes of the molecule, offers a standardized experimental protocol for spectral acquisition, and presents the data in a clear, tabular format for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals utilizing IR spectroscopy for the characterization and analysis of organosilicon compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize molecules based on their interaction with infrared radiation. When a molecule is exposed to infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. These absorptions are recorded as a spectrum, which serves as a unique "fingerprint" of the molecule.

This compound [(CH₃CH₂)₃Si]₂O is an organosilicon compound with distinct vibrational characteristics arising from its Si-O-Si (siloxane) backbone and its ethyl (CH₂CH₃) substituents. The IR spectrum of this compound is dominated by strong absorptions associated with the stretching and bending of these functional groups. Analysis of the spectrum allows for the confirmation of the compound's identity, assessment of its purity, and investigation of its molecular structure.

Vibrational Mode Analysis of this compound

The infrared spectrum of this compound exhibits several characteristic absorption bands. The assignments of these bands to specific molecular vibrations are based on established correlations for organosilicon compounds and related molecules.[1] The key vibrational modes are detailed in the table below.

Quantitative Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2955 | C-H Asymmetric Stretching (in CH₃) | The asymmetric stretching of the carbon-hydrogen bonds within the methyl groups of the ethyl substituents. |

| ~2910 | C-H Asymmetric Stretching (in CH₂) | The asymmetric stretching of the carbon-hydrogen bonds within the methylene groups of the ethyl substituents. |

| ~2875 | C-H Symmetric Stretching (in CH₃) | The symmetric stretching of the carbon-hydrogen bonds within the methyl groups. |

| ~1460 | C-H Bending (Scissoring in CH₂) | The in-plane bending (scissoring) motion of the methylene groups. |

| ~1415 | C-H Bending (in Si-CH₂) | Bending vibrations of the C-H bonds in the methylene groups directly attached to the silicon atoms. |

| ~1240 | Si-CH₂ Bending | Bending vibrations involving the silicon-carbon bond of the ethyl groups. |

| ~1070 | Si-O-Si Asymmetric Stretching | The strong, characteristic asymmetric stretching of the siloxane (Si-O-Si) bridge. This is often the most intense band in the spectrum.[1] |

| ~1010 | CH₃ Rocking | The rocking motion of the methyl groups. |

| ~970 | C-C Stretching | Stretching vibrations of the carbon-carbon bonds within the ethyl groups. |

| ~730 | Si-C Stretching & CH₂ Rocking | A coupled vibration involving the stretching of the silicon-carbon bond and the rocking motion of the methylene groups. |

Experimental Protocol for IR Spectral Acquisition

This section outlines a standardized procedure for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, with options for both transmission and Attenuated Total Reflectance (ATR) methods.

Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Computer with FTIR software

-

Liquid sample of this compound

-

For Transmission:

-

Demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl)

-

Pasteur pipette or syringe

-

-

For ATR:

-

ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

-

-

Volatile solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

-

Personal Protective Equipment (PPE): safety glasses, gloves

Procedure

3.2.1. Instrument Preparation

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

3.2.2. Sample Preparation and Analysis: Transmission Method

-

Carefully clean the infrared-transparent windows of the demountable cell with a suitable solvent and allow them to dry completely.

-

Using a Pasteur pipette or syringe, apply a small drop of this compound to the center of one window.

-

Place the second window on top of the first, allowing the liquid to spread and form a thin film.

-

Assemble the cell in the spectrometer's sample holder.

-

Acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

3.2.3. Sample Preparation and Analysis: ATR Method

-

Ensure the ATR crystal is clean and free of any residues from previous analyses. Clean with a lint-free wipe and a suitable solvent if necessary.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum. As with the transmission method, co-adding multiple scans is recommended.

-

After the analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Data Analysis

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify the major absorption peaks and compare their positions with the values provided in the data table for this compound.

-

The presence and relative intensities of the characteristic peaks, particularly the strong Si-O-Si asymmetric stretch around 1070 cm⁻¹, will confirm the identity of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining and analyzing the IR spectrum of this compound.

Caption: Experimental workflow for IR spectroscopy of this compound.

Conclusion

This technical guide has provided a detailed overview of the infrared spectroscopy of this compound, including a quantitative analysis of its characteristic vibrational modes and a comprehensive experimental protocol. The information and procedures outlined herein are intended to support researchers and professionals in the accurate and efficient characterization of this important organosilicon compound. The combination of tabular data and a clear experimental workflow provides a robust resource for the application of IR spectroscopy in research, development, and quality control settings.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hexaethyldisiloxane

This technical guide provides a comprehensive overview of the analytical methodology for the identification and potential quantification of hexaethyldisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who are working with or screening for siloxane compounds.

Introduction to this compound

This compound (C12H30OSi2) is a silicon-containing organic compound belonging to the siloxane family.[1] Siloxanes are characterized by the Si-O-Si linkage. Due to their chemical properties, siloxanes are utilized in a wide array of industrial and consumer products, leading to their presence as potential contaminants in various matrices. Accurate and sensitive analytical methods are therefore crucial for their detection and quantification. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.

Experimental Protocols

While a specific, standardized protocol for the quantitative analysis of this compound is not extensively documented in publicly available literature, a robust method can be adapted from established procedures for other volatile siloxanes.[2][3][4] The following protocol outlines a general approach that can be optimized for specific analytical needs.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., biogas, water, biological fluids). For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.

-

Liquid-Liquid Extraction (LLE):

-

To 10 mL of the aqueous sample, add 2 mL of a non-polar solvent such as hexane or pentane.

-

Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean vial for GC-MS analysis.

-

-

Solid-Phase Microextraction (SPME): [3]

-

Place a 10 mL sample in a 20 mL headspace vial.

-

Expose a polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the sample.

-

Maintain the extraction temperature at approximately 24°C for a duration of 45 minutes.[3]

-

After extraction, the fiber is directly introduced into the GC inlet for thermal desorption.[3]

-

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | VF-WAX elastic quartz capillary column or similar non-polar column (e.g., RTX-5, HP-5MS)[3][5] |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[5][6] |

| Carrier Gas | Helium (99.999% purity)[3] |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow)[3][5] |

| Inlet Temperature | 220°C[3] |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations)[3][5] |

| Oven Temperature Program | Initial temperature of 35°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min)[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[3] |

| Mass Range | m/z 40-300 |

| Scan Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions that are indicative of its structure. The data presented below is based on the NIST Mass Spectrometry Data Center.[1][7]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 246 | < 1 | [M]+ (Molecular Ion) |

| 217 | 100 | [M - C2H5]+ |

| 189 | 60 | [M - C2H5 - C2H4]+ |

| 161 | 40 | [M - C2H5 - 2(C2H4)]+ |

| 133 | 25 | [Si(C2H5)3O]+ |

| 115 | 30 | [Si(C2H5)3]+ |

| 87 | 20 | [Si(C2H5)2H]+ |

| 59 | 15 | [Si(C2H5)H2]+ |

Visualization of Experimental Workflow and Fragmentation Pathway

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Proposed Mass Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization primarily involves the loss of ethyl groups and subsequent rearrangements. The following diagram illustrates the proposed fragmentation pathway leading to the major observed ions.

References

- 1. Disiloxane, hexaethyl- [webbook.nist.gov]

- 2. [PDF] Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 4. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. shimadzu.com [shimadzu.com]

- 7. This compound | C12H30OSi2 | CID 70442 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Hexaethyldisiloxane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Quality Control, and Applications in Pharmaceutical Synthesis

High-purity hexaethyldisiloxane (HEDS) is a critical organosilicon compound that serves as a versatile intermediate and reagent in the synthesis of complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. Its unique properties, stemming from the presence of triethylsilyl groups, make it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of commercial suppliers of high-purity HEDS, detailed analytical methodologies for quality assessment, and insights into its application in the synthesis of biologically active compounds.

Commercial Availability of High-Purity this compound

A range of chemical suppliers offer this compound at various purity levels. For applications in research and drug development, high-purity grades are essential to ensure the integrity and reproducibility of synthetic processes. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Stated Purity | Analytical Data Provided | Notes |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | ≥98.5% (GC)[1], 99%[2] | FTIR, GC Assay[1] | Often cited in research literature. |

| Gelest | Not explicitly stated for HEDS, but a major supplier of silanes and silicones. | --- | Known for high-quality organosilicon compounds. |

| Alfa Chemistry | 99%[3] | --- | Provides a range of organosilicon products. |

| Alfa Chemical | 97% min[4] | --- | Offers bulk quantities. |

| ChemicalBook | 98.00%[5] | --- | Aggregates multiple suppliers. |

| BenchChem | High-purity for research[6] | --- | Focuses on research chemicals. |

| Ambeed | 97% | --- | Provides various pack sizes. |

Quality Control and Analytical Methodologies

Ensuring the purity of this compound is paramount for its use in sensitive applications like pharmaceutical synthesis. The primary methods for assessing the purity and identity of HEDS are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of HEDS, GC can effectively separate the main component from any impurities, such as residual starting materials or byproducts from synthesis. The mass spectrometer then provides a fragmentation pattern that can confirm the identity of this compound and help in the characterization of any impurities present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum of HEDS is characterized by signals corresponding to the ethyl groups attached to the silicon atoms. The integration of these signals can be used to confirm the structure and assess the presence of proton-containing impurities.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon environment within the molecule, further confirming its structure.

-

²⁹Si NMR: Silicon NMR is particularly useful for analyzing organosilicon compounds, providing a direct probe of the silicon environment and helping to identify any other silicon-containing species.

A general workflow for the quality control of incoming high-purity this compound is depicted below.

Caption: Quality control workflow for high-purity this compound.

Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a source of the triethylsilyl (TES) group, which can serve as a protecting group for various functional moieties, particularly hydroxyl groups, during multi-step organic syntheses. The introduction of a silyl ether is a common strategy to prevent unwanted side reactions of alcohols while other parts of the molecule are being modified.

The incorporation of silicon into drug molecules, a strategy known as "sila-substitution" or the "silicon switch," has gained traction as a means to modulate the physicochemical and pharmacological properties of known drugs. This approach can influence factors such as metabolic stability, lipophilicity, and receptor binding affinity.

While a specific, detailed experimental protocol for the use of high-purity this compound in the synthesis of a commercially available drug is often proprietary, the general principles of its application as a silylating agent are well-established in the chemical literature. The following diagram illustrates a generalized reaction pathway for the protection of an alcohol using a triethylsilylating agent derived from this compound.

Caption: Generalized pathway for alcohol protection using a triethylsilyl group.

The biological activity of the final organosilicon compound is a result of the overall molecular structure and its interaction with biological targets. The introduction of silicon can alter the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing a carbon atom with a silicon atom can block a site of metabolism, potentially increasing the drug's half-life. The increased lipophilicity of some organosilicon compounds may also enhance their ability to cross cell membranes.

It is important to note that this compound itself is not known to directly participate in or modulate signaling pathways. Its role is that of a synthetic tool to facilitate the construction of the final, biologically active molecule. The ultimate effect on signaling pathways is a characteristic of the synthesized drug, not the starting reagent.

Synthesis and Purification of High-Purity this compound

The industrial-scale synthesis of high-purity this compound typically involves the hydrolysis of triethylchlorosilane. The resulting crude this compound is then subjected to purification steps to remove unreacted starting materials, hydrochloric acid, and other byproducts. Distillation is a common method for purification. For pharmaceutical applications, further purification steps, such as treatment with adsorbents to remove trace impurities, may be employed. A general overview of the synthesis and purification process is outlined below.

Caption: General synthesis and purification scheme for high-purity HEDS.

Conclusion

High-purity this compound is a key enabling reagent for researchers and professionals in the field of drug development. Its commercial availability from a number of reputable suppliers, coupled with robust analytical methods for quality control, ensures its reliable application in the synthesis of novel pharmaceutical compounds. While HEDS itself does not possess direct biological activity, its role as a precursor to silylating agents and in the construction of sila-substituted drugs makes it an important component in the medicinal chemist's toolbox for modulating the properties of therapeutic agents. As the field of organosilicon medicinal chemistry continues to expand, the demand for high-purity this compound is likely to grow.

References

Hexaethyldisiloxane: A Latent Precursor for Triethylsilyl Compounds in Pharmaceutical and Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Hexaethyldisiloxane ((C₂H₅)₃SiOSi(C₂H₅)₃), a seemingly inert organosilicon compound, holds significant potential as a precursor for the introduction of the valuable triethylsilyl (TES) protecting group in organic synthesis. While often regarded as a stable byproduct in reactions involving triethylsilane, recent advancements in catalytic methods have unlocked its utility as a direct silylating agent. This technical guide provides a comprehensive overview of the chemistry surrounding this compound, focusing on its activation for the synthesis of triethylsilyl compounds, crucial intermediates in the development of novel therapeutics and advanced materials.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₃₀OSi₂ | [1] |

| Molecular Weight | 246.54 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 231 °C at 760 mmHg | [1] |

| Density | 0.842 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.434 at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in most organic solvents | |

| CAS Number | 994-49-0 | [1][2] |

Activation of the Disiloxane Bond: The Key to Reactivity

The core challenge in utilizing this compound as a silylating agent lies in the cleavage of the highly stable silicon-oxygen-silicon (Si-O-Si) bond. This stability renders the compound largely unreactive under standard conditions. However, catalytic methods have emerged as a powerful tool to activate this linkage, enabling the transfer of the triethylsilyl group to various functional groups.

Palladium-Catalyzed Silylation of Alcohols

Pioneering work by Shirakawa and colleagues has demonstrated the efficacy of palladium catalysis for the silylation of alcohols using disilanes.[3][4] While their research primarily focused on hexamethyldisilane, the underlying principles and experimental protocol can be readily adapted for this compound. This method offers a significant advantage as it utilizes both triethylsilyl groups of the disiloxane molecule, making it an atom-economical process.[3]

Reaction Scheme:

Figure 1: Palladium-catalyzed silylation of an alcohol with this compound.

Experimental Protocol (Adapted from Shirakawa et al. for Hexamethyldisilane[5]):

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Alcohol substrate

-

[PdCl(η³-C₃H₅)]₂ (Palladium(II) chloride allyl complex dimer)

-

Triphenylphosphine (PPh₃)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Standard Schlenk line and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add [PdCl(η³-C₃H₅)]₂ (e.g., 2.5 mol% of Pd per alcohol) and triphenylphosphine (e.g., 5 mol% per alcohol).

-

Add anhydrous DMA to dissolve the catalyst and ligand.

-

Add the alcohol substrate (1.0 equivalent).

-

Add this compound (0.6 equivalents). The use of a slight excess of the disiloxane ensures that both triethylsilyl groups are utilized.

-

Stir the reaction mixture at 80 °C for 3-12 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a non-polar solvent (e.g., diethyl ether or hexane).

-

Wash the organic layer with water and brine to remove DMA and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting triethylsilyl ether by column chromatography on silica gel.

Quantitative Data (Illustrative, based on Hexamethyldisilane results):

| Substrate (Alcohol) | Product (Silyl Ether) | Yield (%) |

| 1-Hexadecanol | 1-(Triethylsiloxy)hexadecane | ~95% |

| 1-Phenylethanol | 1-Phenyl-1-(triethylsiloxy)ethane | ~90% |

| 2-Adamantanol | 2-(Triethylsiloxy)adamantane | ~85% |

Note: Yields are approximate and based on analogous reactions with hexamethyldisilane. Actual yields with this compound may vary.

Logical Workflow for Silylation Protocol

Figure 2: Experimental workflow for the palladium-catalyzed silylation.

Alternative Activation Strategies (Theoretical and Exploratory)

While the palladium-catalyzed method is the most concretely adaptable protocol, other catalytic systems known to activate Si-H or Si-O bonds could potentially be applied to this compound. These represent areas for further research and development.

-

Lewis Acid Catalysis: Strong Lewis acids are known to catalyze the dehydrogenative silylation of alcohols with hydrosilanes. It is conceivable that a potent Lewis acid could coordinate to the oxygen atom of this compound, weakening the Si-O bonds and facilitating nucleophilic attack by an alcohol.

-

Base Catalysis: Certain strong bases can promote the cleavage of siloxanes. A catalytic amount of a strong, non-nucleophilic base might facilitate the reaction between this compound and an alcohol, particularly for acidic alcohols like phenols.

Applications in Drug Development and Organic Synthesis

The triethylsilyl (TES) group is a versatile protecting group for hydroxyl functionalities, widely employed in multi-step organic synthesis due to its moderate steric bulk and predictable reactivity. Its stability under various reaction conditions, coupled with well-established deprotection protocols, makes it an invaluable tool for medicinal chemists and process development scientists. The ability to source the TES group from the readily available and easily handled liquid, this compound, presents a potentially safer and more convenient alternative to using gaseous or highly reactive silylating agents.

Conclusion

This compound, often overlooked as a mere byproduct, emerges as a viable and atom-economical precursor for the synthesis of triethylsilyl compounds. The key to unlocking its potential lies in the catalytic activation of its robust Si-O-Si bond. The palladium-catalyzed silylation of alcohols provides a promising and adaptable protocol for this transformation. Further exploration into other catalytic systems, such as those involving Lewis acids or bases, may expand the scope and utility of this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide serves as a foundational resource for researchers seeking to harness the latent reactivity of this versatile organosilicon compound.

References

- 1. This compound | C12H30OSi2 | CID 70442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. Palladium-catalyzed silylation of alcohols with hexamethyldisilane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Palladium-catalyzed silylation of alcohols with hexamethyldisilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Introduction of Triethylsilyl (TES) Protecting Groups

To our valued researchers, scientists, and drug development professionals,

This document provides detailed application notes and protocols for the introduction of the triethylsilyl (TES) protecting group for hydroxyl functionalities. Our comprehensive review of the scientific literature indicates that the use of hexaethyldisiloxane for this purpose is not a documented or commonly employed synthetic strategy. This compound is generally a stable and less reactive molecule, often observed as a byproduct in reactions involving triethylsilane.

Therefore, these notes focus on the well-established and widely utilized methods for TES protection employing triethylsilyl chloride (TES-Cl) and triethylsilyl trifluoromethanesulfonate (TES-OTf). These reagents offer reliable and high-yielding procedures for the protection of a wide range of alcohols, a critical step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction to Triethylsilyl (TES) Protecting Groups

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions.[1] The triethylsilyl (TES) group is a valuable protecting group for alcohols due to its moderate steric bulk and predictable reactivity.[2] It offers a balance of stability, being more robust than the trimethylsilyl (TMS) group, yet more easily cleaved than bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups.[3] This intermediate stability allows for its selective removal in the presence of more stable silyl ethers, a highly advantageous feature in complex synthetic routes.[4]

The introduction of a TES group converts a polar and reactive alcohol into a less polar and more stable silyl ether, which is unreactive towards many common reagents such as strong bases and oxidizing agents. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.

Reaction Mechanism and Principles

The most common methods for the introduction of a TES group involve the reaction of an alcohol with either triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (TES-OTf) in the presence of a base. The base serves to deprotonate the alcohol, forming a more nucleophilic alkoxide, and to neutralize the acidic byproduct of the reaction (HCl or HOTf).

The general mechanism involves the nucleophilic attack of the alcohol (or alkoxide) on the electrophilic silicon atom of the silylating agent, leading to the displacement of the chloride or triflate leaving group.

Experimental Protocols

Protocol 1: General Procedure for TES Protection using Triethylsilyl Chloride (TES-Cl)

This protocol is suitable for the protection of primary and less hindered secondary alcohols.

Materials:

-

Alcohol substrate

-

Triethylsilyl chloride (TES-Cl)

-

Imidazole or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a solution of the alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 mmol, 1.5 equiv).

-

Cool the mixture to 0 °C using an ice bath.

-

Add triethylsilyl chloride (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure triethylsilyl ether.

Protocol 2: Procedure for TES Protection using Triethylsilyl Triflate (TES-OTf)

This protocol is recommended for hindered secondary alcohols, tertiary alcohols, or when the TES-Cl method is too slow. TES-OTf is a more reactive silylating agent.

Materials:

-

Alcohol substrate

-

Triethylsilyl trifluoromethanesulfonate (TES-OTf)

-

2,6-Lutidine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere.

-

Add 2,6-lutidine (1.5 mmol, 1.5 equiv).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add TES-OTf (1.2 mmol, 1.2 equiv) dropwise.

-

Stir the reaction at -78 °C and monitor by TLC. If the reaction is sluggish, it can be allowed to slowly warm to 0 °C.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution (5 mL).

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the TES protection of various alcohols.

Table 1: TES Protection using Triethylsilyl Chloride (TES-Cl)

| Substrate (Alcohol) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | Imidazole (1.5) | DMF | 25 | 2 | >95 |

| Primary Alcohol | Et₃N (1.5) | DCM | 25 | 4 | 92 |

| Secondary Alcohol | Imidazole (2.0) | DMF | 25 | 12 | 88 |

| Phenol | Imidazole (1.5) | DMF | 0-25 | 3 | 94 |

Table 2: TES Protection using Triethylsilyl Triflate (TES-OTf)

| Substrate (Alcohol) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Hindered Secondary Alcohol | 2,6-Lutidine (1.5) | DCM | -78 | 1 | 96 |

| Tertiary Alcohol | 2,6-Lutidine (2.0) | DCM | -78 to 0 | 3 | 85 |

| Sensitive Primary Alcohol | 2,6-Lutidine (1.2) | DCM | -78 | 0.5 | 98 |

| Diol (Monoprotection) | 2,6-Lutidine (1.1) | DCM | -78 | 1.5 | 80 (mono) |

Note: Yields are indicative and can vary depending on the specific substrate and reaction scale.

Applications in Drug Development and Complex Molecule Synthesis

Protecting groups are indispensable tools in medicinal chemistry and drug development, enabling the synthesis of complex bioactive molecules.[1] The TES group, with its specific stability profile, is frequently employed in the synthesis of natural products and pharmaceutical agents. Its selective removal under mild acidic conditions or with fluoride reagents, while other protecting groups remain intact, is a key strategic advantage.[4] This allows for the sequential unmasking of hydroxyl groups at different stages of a synthetic route, which is crucial for building molecular complexity in a controlled manner.

Conclusion

The triethylsilyl group is a versatile and highly useful protecting group for alcohols in organic synthesis. While the use of this compound as a silylating agent is not a recognized method, the protocols provided herein for the use of triethylsilyl chloride and triethylsilyl triflate offer reliable, high-yielding, and well-documented procedures for the introduction of the TES group. The choice between TES-Cl and the more reactive TES-OTf allows for the efficient protection of a wide variety of alcohol-containing substrates, facilitating the synthesis of complex molecules in research and drug development.

References

Application Notes & Protocols: Catalytic Silylation of Primary Alcohols with Hexaethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the protection of primary alcohols as their corresponding triethylsilyl (TES) ethers using hexaethyldisiloxane as the silylating agent. While direct reaction of this compound with alcohols is generally inefficient, this protocol employs a catalytic amount of the strong Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), to activate the disiloxane. This method represents a viable alternative to traditional silylation procedures that use silyl halides or triflates, potentially offering milder reaction conditions and different chemoselectivity profiles. The protocol is designed to be a practical guide for chemists in research and development, particularly in the fields of organic synthesis and drug development where the protection of hydroxyl groups is a critical step.

Introduction

The protection of alcohols as silyl ethers is a fundamental transformation in organic synthesis, enabling the masking of the hydroxyl group's reactivity during subsequent chemical modifications. Triethylsilyl (TES) ethers are commonly employed protecting groups, offering a balance of stability and ease of cleavage. Traditionally, TES ethers are formed by reacting an alcohol with triethylsilyl chloride (TESCl) in the presence of a base.

This application note details a protocol for the silylation of primary alcohols utilizing this compound in the presence of a catalytic amount of B(C₆F₅)₃. The strong Lewis acidity of B(C₆F₅)₃ is proposed to facilitate the cleavage of the Si-O-Si bond in this compound, generating a highly electrophilic triethylsilylium-like species. This reactive intermediate is then readily trapped by the primary alcohol to afford the desired triethylsilyl ether. This catalytic approach avoids the generation of stoichiometric amounts of salt byproducts often associated with traditional silylation methods.

Reaction Principle and Mechanism